molecular formula C6H12NNaO2 B1583597 2-(Tert-butylamino)acetic acid CAS No. 58482-93-2

2-(Tert-butylamino)acetic acid

Cat. No.: B1583597
CAS No.: 58482-93-2
M. Wt: 153.15 g/mol
InChI Key: AAPQJQRIUSSYBB-UHFFFAOYSA-M
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Description

2-(Tert-butylamino)acetic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tert-butylamino)acetic acid can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with chloroacetic acid under basic conditions. The reaction proceeds as follows:

    Reaction of tert-butylamine with chloroacetic acid:

Another method involves the reductive amination of glyoxylic acid with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Tert-butylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)acetic acid involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butylamino)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.

    2-(Tert-butylamino)propionic acid: Similar structure with an additional methyl group.

    2-(Tert-butylamino)butyric acid: Similar structure with a longer carbon chain.

Uniqueness

2-(Tert-butylamino)acetic acid is unique due to its specific combination of the tert-butyl group and the acetic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

58482-93-2

Molecular Formula

C6H12NNaO2

Molecular Weight

153.15 g/mol

IUPAC Name

sodium;2-(tert-butylamino)acetate

InChI

InChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1

InChI Key

AAPQJQRIUSSYBB-UHFFFAOYSA-M

SMILES

CC(C)(C)NCC(=O)O

Canonical SMILES

CC(C)(C)NCC(=O)[O-].[Na+]

sequence

G

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Gaertner, U.S. Pat. No. 3,927,080, describes the production of N-phosphonomethylglycine by acid-catalyzed dealkylation of N-t-butyl-N-phosphonomethylglycine or its esters. Tertiary butylamine is reacted with a bromoacetate ester to produce an ester of N-t-butylglycine which is in turn reacted with formaldehyde and phosphorous acid to produce the N-t-butyl-N-phosphonomethylglycine precursor.
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N-t-butyl-N-phosphonomethylglycine
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esters
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bromoacetate ester
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ester
Name
N-t-butylglycine

Synthesis routes and methods II

Procedure details

To a solution of tert-Butylamino-acetic acid methyl ester (Maybridge), 122 mg (0.84 mmol) in 10 mL of dioxane was added a solution of 60 mg (2.52 mmol) of lithium hydroxide in 10 mL of water. The reaction mixture was stirred for two hours, acidified to pH=1 with 5 N HCl and concentrated to dryness to yield the crude desired product which was carried on without further purification. MS (IS) 132.1 (M+1).
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60 mg
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10 mL
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10 mL
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crude desired product

Synthesis routes and methods III

Procedure details

Gaertner, U.S. Pat. No. 3,927,080, describes the production of glyphosate by acid hydrolysis and dealkylation of N-t-butyl-N-phosphonomethylglycine or its esters. Tertiary butyl amine is reacted with a bromoacetate ester to produce an ester of N-t-butylglycine, which is in turn reacted with formaldehyde and phosphorous acid to produce the N-t-butyl-N-phosphonomethylglycine precursor.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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N-t-butyl-N-phosphonomethylglycine
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0 (± 1) mol
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reactant
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[Compound]
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esters
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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[Compound]
Name
bromoacetate ester
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
ester
Name
N-t-butylglycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Tert-butylamino)acetic acid in the context of salbutamol degradation?

A1: Research on the photocatalytic degradation of salbutamol using Mn-doped TiO2 nanoparticles under visible light identified this compound as a potential intermediate compound in the degradation pathway []. This finding suggests that this compound could be formed during the environmental breakdown of salbutamol, highlighting its potential relevance in understanding the fate and persistence of salbutamol in the environment. Further research is needed to fully elucidate the formation mechanisms and environmental fate of this compound.

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